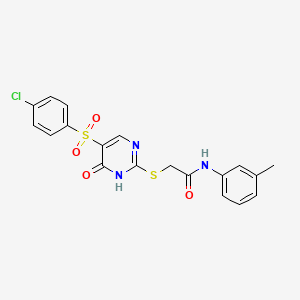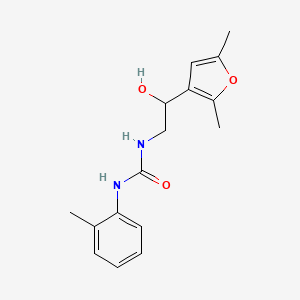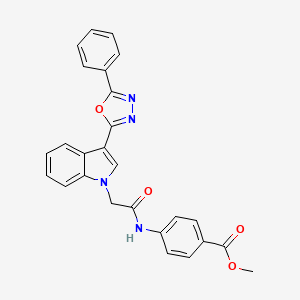
1-methyl-N-(pyridin-3-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(pyridin-3-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazole-based molecules, which have been reported to possess a wide range of biological activities.
Applications De Recherche Scientifique
Experimental and Theoretical Studies
Research on related pyrazole derivatives demonstrates their utility in synthesizing compounds with potential antibacterial properties and understanding the mechanism of their reactions. For instance, experimental and theoretical studies on the functionalization reactions of pyrazole derivatives have led to the synthesis of compounds with defined structures, enhancing our understanding of their chemical behavior and potential applications in designing new therapeutic agents (Yıldırım et al., 2005).
Antibacterial Activity
Some pyrazolopyridine derivatives, synthesized through Friedländer condensation, have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds, particularly those with a carboxamide group, have shown moderate to good antibacterial activity, suggesting their potential as antibacterial agents (Panda et al., 2011).
Heterocyclic Synthesis
Research into thiophenylhydrazonoacetates has expanded the synthesis of heterocyclic compounds, yielding derivatives such as pyrazole, isoxazole, and pyrimidine. This work illustrates the chemical versatility of pyrazole-based compounds in generating a wide range of heterocyclic structures, which are crucial in pharmaceutical research and development (Mohareb et al., 2004).
Glycine Transporter 1 Inhibitor
The identification of a potent and orally available glycine transporter 1 inhibitor showcases the importance of pyrazole derivatives in neuroscience research. This compound has exhibited significant GlyT1 inhibitory activity, with a favorable pharmacokinetics profile and the ability to increase glycine concentration in the cerebrospinal fluid, indicating its potential for treating neurological disorders (Yamamoto et al., 2016).
Cytotoxicity and Anticancer Activity
The synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer agents underscore the role of pyrazole derivatives in cancer research. These compounds have been tested for their cytotoxicity against cancer cell lines, providing valuable insights into the design of new anticancer drugs (Rahmouni et al., 2016).
Propriétés
IUPAC Name |
2-methyl-N-pyridin-3-yl-5-thiophen-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c1-18-12(8-11(17-18)13-5-3-7-20-13)14(19)16-10-4-2-6-15-9-10/h2-9H,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWYAXGBKDTAHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2745546.png)





![[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,4-dihydrochromen-3-yl]methyl methanesulfonate](/img/structure/B2745555.png)
![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2745558.png)


![N-(1-phenylethyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide](/img/structure/B2745563.png)
![(1R,2S)-2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B2745566.png)
![1-(2-hydroxyethyl)-4-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2745567.png)
